N-Desethyl 3-Bromo Lidocaine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGWAJFVCUMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization Approaches for N Desethyl 3 Bromo Lidocaine
Retrosynthetic Analysis of the N-Desethyl 3-Bromo Lidocaine (B1675312) Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route.
Precursor Identification and Availability
A logical retrosynthetic disconnection of N-Desethyl 3-Bromo Lidocaine points to two primary precursors: a brominated aromatic amine and an N-acylated ethylamine (B1201723) side chain. The key starting materials for the synthesis of this compound would be 3-bromo-2,6-dimethylaniline (B2819372) and a suitable N-ethylaminoacetylating agent. While 2,6-dimethylaniline (B139824) is a readily available commercial product, its brominated counterpart, 3-bromo-2,6-dimethylaniline, may need to be synthesized. cerritos.edugoogle.com Alternatively, one could start with lidocaine and perform sequential bromination and N-deethylation.
A plausible set of precursors is outlined in the table below:
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2,6-Dimethylaniline | Starting material for the aromatic core | |
| N-Ethylaminoacetyl Chloride | Provides the N-acylated ethylamine side chain | |
| Brominating Agent (e.g., NBS) | For the electrophilic substitution on the aromatic ring |
Key Bond Formations and Reaction Mechanisms (e.g., SN2, acylation)
The synthesis of this compound involves two critical bond-forming reactions:
Acylation: This reaction forms the amide linkage. The nitrogen atom of 3-bromo-2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an N-ethylaminoacetylating agent. This is a classic nucleophilic acyl substitution reaction.
SN2 Reaction: An alternative approach involves the reaction of 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide with ethylamine. Here, the nitrogen of ethylamine acts as a nucleophile, displacing the chloride ion in an SN2 (bimolecular nucleophilic substitution) reaction to form the final C-N bond of the side chain.
Chemical Synthesis Methodologies
The synthesis of this compound can be approached through several methodologies, focusing on the introduction of the bromine atom and the modification of the N-diethylamino group of lidocaine.
Bromination Techniques for Aromatic Ring Modification
The introduction of a bromine atom onto the aromatic ring of a lidocaine-like structure is a key step. This is typically achieved through electrophilic aromatic substitution. Several brominating agents and techniques can be employed:
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often used for the bromination of activated aromatic rings. acs.org Visible-light photoredox catalysis can enhance the electrophilicity of NBS, allowing for milder reaction conditions. acs.org
Aqueous H2O2–HBr System: This method offers a "green" chemistry approach, using water as a solvent and avoiding the need for a metal catalyst. It has been shown to be effective for the bromination of various aromatic ketones. researchgate.net
Direct Bromination with Br2: While elemental bromine can be used, it is highly reactive and may lead to over-bromination or side reactions. Its use often requires careful control of reaction conditions.
The position of bromination is directed by the existing substituents on the aromatic ring. In the case of lidocaine or its precursors, the activating amino and methyl groups direct the incoming electrophile to the ortho and para positions.
N-Dealkylation or Derivatization Approaches for Ethyl Group Removal
The removal of an ethyl group from the tertiary amine of lidocaine or a related intermediate is a crucial step in obtaining this compound. This process is known as N-dealkylation.
Oxidative N-dealkylation: In biological systems, this process is mediated by cytochrome P450 enzymes, such as CYP3A4 and CYP1A2. liposuction101.comresearchgate.net These enzymes oxidize one of the N-ethyl groups, leading to its removal and the formation of monoethylglycinexylidide (B1676722) (MEGX), which is an N-desethylated metabolite of lidocaine. liposuction101.comresearchgate.netnih.gov
Chemical N-dealkylation: In a laboratory setting, chemical methods are required. The Von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method for the N-demethylation of tertiary amines, and analogous reactions could potentially be adapted for de-ethylation. Other reagents, such as α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis, are also effective for N-dealkylation.
Multi-step Synthetic Pathways and Intermediate Isolation
A complete synthetic pathway to this compound would likely involve multiple steps with the isolation of key intermediates. A possible route is outlined below:
Route 1: Starting from 2,6-Dimethylaniline
Bromination: 2,6-Dimethylaniline is first brominated at the 3-position to yield 3-bromo-2,6-dimethylaniline.
Acylation: The resulting 3-bromo-2,6-dimethylaniline is then acylated with chloroacetyl chloride to produce 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide.
SN2 Reaction: This intermediate is subsequently reacted with ethylamine in an SN2 reaction to displace the chloride and form this compound.
Route 2: Starting from Lidocaine
Bromination: Lidocaine is brominated on the aromatic ring to produce 3-Bromo Lidocaine.
N-Dealkylation: The 3-Bromo Lidocaine then undergoes selective N-deethylation to yield the final product, this compound.
The isolation and purification of intermediates at each stage are critical to ensure the purity of the final product. Techniques such as crystallization, chromatography, and extraction are commonly employed. cerritos.edu
The table below summarizes the key reactions in a potential multi-step synthesis:
| Step | Reactants | Reagents/Conditions | Product | Reaction Type |
| 1 | 2,6-Dimethylaniline | Brominating agent (e.g., NBS) | 3-Bromo-2,6-dimethylaniline | Electrophilic Aromatic Substitution |
| 2 | 3-Bromo-2,6-dimethylaniline | Chloroacetyl chloride | 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide | Acylation |
| 3 | 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide | Ethylamine | This compound | SN2 Reaction |
Optimization of Reaction Conditions and Yield
The synthesis of this compound, or N-(3-Bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide, is typically achieved through a two-step process analogous to the classical synthesis of Lidocaine. This process involves the acylation of a substituted aniline (B41778) followed by a nucleophilic substitution. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
The first step involves the reaction of 3-bromo-2,6-dimethylaniline with an α-haloacetyl chloride, typically 2-chloroacetyl chloride, to form the intermediate, 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide. The second step is the N-alkylation of this intermediate with ethylamine to yield this compound.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. For the N-alkylation step, various solvents have been explored in the synthesis of related anilides. Polar aprotic solvents are often favored as they can effectively solvate the reactants without participating in the reaction. Studies on similar syntheses have shown that solvents like acetonitrile (B52724) and tert-butanol (B103910) can provide good conversion rates. rsc.org In some greener chemistry approaches for Lidocaine synthesis, glycerol (B35011) has been utilized, resulting in nearly full conversion of the starting material. rsc.org
Temperature Control: The reaction temperature is another critical factor. The acylation step is often carried out at a moderate temperature, for instance, between 40-50°C, to ensure the reaction proceeds to completion without significant side product formation. chinesechemsoc.org The subsequent N-alkylation is typically performed at an elevated temperature, often under reflux, to drive the reaction forward. acs.org However, excessively high temperatures can lead to degradation of the product or the formation of impurities.
Catalysis: To improve the reaction kinetics and yield, catalysts can be employed. In the N-alkylation step, the addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can be beneficial. This facilitates a Finkelstein-type reaction, where the chloro-group of the intermediate is converted to a more reactive iodo-group in situ, which is then more readily displaced by the ethylamine. rsc.org
Base and Stoichiometry: The stoichiometry of the reactants, particularly the amine in the second step, is also a key consideration. Using an excess of ethylamine can help to drive the reaction to completion and also act as a base to neutralize the hydrochloric acid formed during the reaction. chinesechemsoc.org Alternatively, an inorganic base such as potassium carbonate can be used to scavenge the acid, which may allow for the use of a smaller excess of the valuable amine. rsc.org
The following table summarizes various conditions that have been optimized for the synthesis of Lidocaine and related anilides, which can be extrapolated for the synthesis of this compound.
| Parameter | Condition | Rationale / Observation | Reference |
| Solvent | Acetonitrile, tert-Butanol | Good conversion rates observed for Lidocaine synthesis. | rsc.org |
| Toluene | Commonly used solvent for the N-alkylation step. | researchgate.net | |
| Glycerol | A "green" solvent option, showed almost full conversion. | rsc.org | |
| Temperature | 40-50 °C (Acylation) | Sufficient to drive the acylation to completion. | chinesechemsoc.org |
| Reflux (N-alkylation) | Increases reaction rate for the nucleophilic substitution. | rsc.org | |
| Catalyst | Potassium Iodide (KI) | Promotes a Finkelstein reaction, increasing reactivity. | rsc.org |
| Base | Excess diethylamine (B46881) (for Lidocaine) | Acts as both nucleophile and acid scavenger. | chinesechemsoc.org |
| Potassium Carbonate (K2CO3) | An alternative base to neutralize acid by-product. | rsc.org |
By carefully controlling these parameters, the yield of this compound can be maximized, and the formation of impurities can be minimized, simplifying the purification process.
Chemo-Enzymatic Synthesis Considerations
Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to the production of complex molecules with high selectivity and under mild reaction conditions. While a specific chemo-enzymatic route for this compound has not been extensively reported, the principles of biocatalysis can be applied to its synthesis, particularly for the key N-alkylation step.
Enzymes such as transaminases and lipases have been utilized in the synthesis of various amides and amines. A potential chemo-enzymatic strategy for this compound could involve the enzymatic N-alkylation of the intermediate, 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide, with ethylamine.
Enzymatic N-Alkylation: Reductive aminases are a class of enzymes that can catalyze the N-alkylation of amines. acs.org A possible chemo-enzymatic cascade could involve the oxidation of a primary alcohol by an alcohol oxidase to an aldehyde, which is then used by a reductive aminase to alkylate an amine. acs.org In the context of this compound synthesis, this would be a more complex, multi-enzyme system.
A more direct approach could involve the use of lipases. While typically known for their role in ester hydrolysis and synthesis, lipases have also been shown to catalyze amide formation. nih.gov This can occur through the aminolysis of an ester intermediate. For instance, the 2-chloroacetyl group could potentially be replaced with a different ester group that is more amenable to lipase-catalyzed aminolysis with ethylamine.
Another class of enzymes that could be relevant are acylases, which have been used in the enantioselective hydrolysis of N-acylamino acids. acs.org While this is a hydrolytic application, the reverse reaction, amidation, could potentially be harnessed under specific conditions.
The advantages of a chemo-enzymatic approach would include:
High Selectivity: Enzymes can offer excellent regio- and stereoselectivity, which can be beneficial if chiral analogues of the compound are desired.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which can reduce the energy consumption and the formation of degradation products often associated with traditional chemical methods.
Reduced Environmental Impact: The use of biocatalysts is in line with the principles of green chemistry, as it can reduce the reliance on harsh reagents and organic solvents.
The development of a chemo-enzymatic route for this compound would require significant research, including the screening of various enzymes for their activity and selectivity towards the specific substrates, as well as the optimization of the reaction conditions to achieve high conversion and yield.
Synthesis of Stable Isotope-Labeled Analogues (e.g., -d5) for Research Applications
Stable isotope-labeled (SIL) analogues of pharmaceutical compounds and their metabolites are invaluable tools in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry-based assays. nih.gov The synthesis of a deuterated analogue of this compound, such as one containing five deuterium (B1214612) atoms (-d5), can be achieved through several strategies.
A common approach for the synthesis of deuterated N-arylacetamides involves the use of a deuterated starting material. For instance, to synthesize a deuterated version of this compound on the ethyl group, one could use a commercially available deuterated ethylamine (ethylamine-d5).
Alternatively, deuteration can be achieved on the aromatic ring. A recently developed method for the deuteration of N-acylated anilines involves the initial deuteration of the corresponding aniline. oup.com This suggests that 3-bromo-2,6-dimethylaniline could be deuterated first, and then carried through the synthetic sequence to produce the final deuterated product.
A particularly relevant method for the synthesis of deuterated this compound would be the electrochemical debrominative deuteration of 2-bromo-N-arylacetamides. rsc.org This method utilizes heavy water (D₂O) as an economical and readily available source of deuterium. The reaction proceeds via the activation of the C-Br bond and allows for the synthesis of a range of N-substituted amides with high yields and broad functional group compatibility. rsc.org This approach could be adapted to introduce deuterium at the α-position of the acetamide (B32628) moiety of this compound.
The following table outlines potential strategies for the synthesis of deuterated this compound.
| Deuteration Strategy | Description | Key Reagents | Potential Labeled Position | Reference |
| Use of Labeled Precursor | The standard two-step synthesis is performed using a commercially available deuterated starting material. | Ethylamine-d5 | Ethyl group | - |
| Deuteration of Aniline Precursor | The 3-bromo-2,6-dimethylaniline is deuterated prior to the acylation and N-alkylation steps. | Deuterated solvent (e.g., D₂O), catalyst | Aromatic ring | oup.com |
| Electrochemical Deuteration | An electrochemical method is used for the debrominative deuteration of a 2-bromo-N-arylacetamide intermediate. | Heavy water (D₂O) | α-position of acetamide | rsc.orgresearchgate.net |
The choice of method would depend on the desired position of the deuterium labels and the availability of the necessary starting materials and equipment. The resulting stable isotope-labeled this compound-d5 would be a valuable research tool for a variety of bioanalytical studies.
Advanced Chemical Characterization of N Desethyl 3 Bromo Lidocaine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, the molecular skeleton can be pieced together.
While direct experimental NMR data for N-Desethyl 3-Bromo Lidocaine (B1675312) is not widely published, its expected spectral characteristics can be inferred from the known spectra of Lidocaine and related derivatives. news-medical.netresearchgate.net The structure of N-Desethyl 3-Bromo Lidocaine differs from Lidocaine by the absence of one N-ethyl group (replaced by a proton) and the addition of a bromine atom to the phenyl ring.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region would be more complex than that of Lidocaine due to the bromine substituent breaking the symmetry of the phenyl ring. The signal for the remaining N-ethyl group would appear as a quartet and a triplet. asahilab.co.jp The methylene (B1212753) protons adjacent to the amide carbonyl would appear as a singlet, and the methyl groups on the aromatic ring would also produce a singlet. A key difference from Lidocaine would be the disappearance of one ethyl group's signals and the appearance of a signal for the N-H proton of the secondary amine. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the side chain. news-medical.netchemicalbook.com The carbon atom bonded to the bromine would experience a significant shift in its resonance compared to the unsubstituted analog. The number of signals would reflect the reduced symmetry of the aromatic ring. Compared to Lidocaine, the signals corresponding to one of the ethyl groups would be absent.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of Lidocaine and general substituent effects. Actual experimental values may vary.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 125 - 140 |
| Amide NH | 8.0 - 9.5 | N/A |
| Methylene (COCH₂) | 3.0 - 3.5 | ~60 |
| Methylene (NCH₂) | 2.6 - 3.0 | ~50 |
| Methyl (CH₃-Ar) | 2.1 - 2.3 | ~18 |
| Methyl (CH₃-CH₂) | 1.0 - 1.3 | ~12 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
The molecular formula for this compound is C₁₂H₁₇BrN₂O. This gives it a calculated molecular weight of approximately 285.06 g/mol for the monoisotopic mass and 285.21 g/mol for the average molecular weight, considering the natural isotopic abundance of bromine. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. lcms.cz
Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 286. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity at m/z 286 and 288, which is a definitive indicator of a monobrominated compound.
The fragmentation pattern in tandem mass spectrometry (MS/MS) would yield structurally significant product ions. Based on the fragmentation of related compounds like N-Desethyl Lidocaine (MEGX), a primary fragmentation pathway would involve the cleavage of the amide bond. uliege.be
Expected Key Fragments in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Description |
|---|---|---|
| 286/288 | 227/229 | Loss of the ethylamine (B1201723) group (C₂H₅N) |
| 286/288 | 199/201 | Cleavage yielding the brominated dimethylaniline fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. researchgate.net
The IR spectrum of this compound would display characteristic absorption bands indicating its key structural features. The data can be interpreted by comparing it to the known spectrum of Lidocaine. chemicalbook.com
Amide Group: A strong absorption band for the C=O (carbonyl) stretch would be expected around 1650-1680 cm⁻¹. The N-H bend of the secondary amide would also be present. researchgate.net
N-H Bonds: A sharp band corresponding to the secondary amide N-H stretch would appear around 3300 cm⁻¹. The secondary amine N-H stretch would also be visible in this region, potentially as a weaker band.
Aromatic Ring: C-H stretching vibrations for the aromatic protons would be observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.
Aliphatic Chains: C-H stretching bands for the methyl and methylene groups would be found just below 3000 cm⁻¹.
C-Br Bond: A weak to medium absorption band for the C-Br stretch is expected in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.
Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amide | N-H Stretch | ~3300 |
| Secondary Amine | N-H Stretch | ~3300-3400 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Amide Carbonyl (C=O) | Stretch | ~1660 |
| Aromatic C=C | Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups).
The primary chromophore in this compound is the substituted benzene (B151609) ring. In a suitable solvent like methanol (B129727) or ethanol, Lidocaine typically exhibits a maximum absorption (λmax) around 263 nm. innovareacademics.in The presence of the bromine atom, an auxochrome, on the aromatic ring is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the absorption maximum due to its electronic effects on the chromophore. Therefore, the λmax for this compound is predicted to be slightly higher than 263 nm. This technique is often used for quantitative analysis following Beer's Law. scispace.com
Chromatographic Purity and Impurity Profiling
Chromatographic methods are essential for separating components of a mixture, allowing for the determination of a compound's purity and the identification of any related impurities.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. mdpi.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. ijrrjournal.com
In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18). nih.gov A polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. mdpi.com The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector set to the compound's λmax. nih.gov
The method allows for the quantification of this compound relative to any impurities, which would appear as separate peaks in the chromatogram. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks. Such methods are validated for linearity, accuracy, precision, and robustness to ensure reliable results. ijrrjournal.com
Typical RP-HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18, (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~265 nm) |
| Column Temperature | Controlled (e.g., 30 °C) |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), offers a robust method for quantification and purity assessment. While specific application notes for this compound are not extensively documented in public literature, the analytical methods developed for its parent compounds, lidocaine and its primary metabolite N-desethyl lidocaine (monoethylglycinexylidide or MEGX), provide a solid foundation for its analysis.
Research on lidocaine and its metabolites has established reliable GC-FID methods for their determination in various matrices, including pharmaceutical formulations and biological fluids. nih.govresearchgate.net These methods can be adapted for this compound, taking into account the influence of the bromine substituent. The presence of the bromine atom on the aromatic ring is expected to increase the molecule's molecular weight and may alter its retention time compared to N-desethyl lidocaine.
A typical GC-FID method for related compounds involves a capillary column, such as one coated with a polysiloxane stationary phase. The oven temperature is programmed to ramp up, ensuring the separation of the analyte from any impurities or other components in the sample. The FID provides high sensitivity for organic compounds.
Table 1: Illustrative GC-FID Parameters for Analysis of Lidocaine Analogs
| Parameter | Value/Condition |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
Note: This table presents typical parameters for the analysis of lidocaine and its metabolites; optimization would be necessary for this compound.
The validation of such a method would include assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For instance, studies on lidocaine have demonstrated linearity in the µg/mL range with high correlation coefficients. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, studies on closely related compounds, including a "bromo-lidocaine" derivative, offer significant insights. nih.govresearchgate.net Research involving the co-crystallization of a bromo-lidocaine with the Erwinia chrysanthemi ligand-gated ion channel (ELIC) has demonstrated that the brominated anesthetic binds within the channel pore. nih.govresearchgate.net The bromine atom, being electron-dense, can be readily identified in electron density maps, aiding in the precise localization of the molecule.
The fundamental steps to obtain a crystal structure for this compound would involve:
Crystallization: Growing a single, high-quality crystal of the compound, which is often the most challenging step.
Data Collection: Mounting the crystal in an X-ray diffractometer and exposing it to a beam of X-rays to collect a diffraction pattern.
Structure Solution and Refinement: Using the diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Table 2: Expected Crystallographic Data Parameters for a Lidocaine Analog
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Key Bond Lengths/Angles | Precise measurements of intramolecular distances and angles. |
| Hydrogen Bonding | Details of any intermolecular hydrogen bonds that stabilize the crystal structure. |
The final refined crystal structure would provide definitive proof of the compound's constitution and stereochemistry.
Electrochemical Characterization and Voltammetric Studies
Electrochemical techniques, such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV), are powerful for investigating the redox properties of molecules. These methods are particularly relevant for studying compounds like lidocaine and its derivatives, as they can provide insights into their metabolic pathways, specifically oxidative metabolism. nih.govacs.orgrug.nl The N-dealkylation of lidocaine to form N-desethyl lidocaine is a primary metabolic oxidation reaction. mdpi.comresearchgate.net
The electrochemical behavior of lidocaine has been studied, revealing that it undergoes oxidation at a solid electrode. mdpi.com The process often involves an initial electron transfer followed by chemical steps, indicative of an ECE (electrochemical-chemical-electrochemical) mechanism. mdpi.com Studies have shown that direct electrochemical oxidation of lidocaine can lead to its N-dealkylation, mimicking the in vivo metabolic process. nih.govacs.orgrug.nl
For this compound, the presence of the electron-withdrawing bromine atom on the aromatic ring would be expected to influence its oxidation potential. Generally, electron-withdrawing groups make the aromatic ring less susceptible to oxidation, which would likely result in a higher oxidation potential compared to N-desethyl lidocaine.
A voltammetric study of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range using a three-electrode system (working, reference, and counter electrodes).
Table 3: Typical Setup for Voltammetric Analysis
| Component | Example | Purpose |
| Working Electrode | Glassy Carbon Electrode (GCE) | Surface where the redox reaction of interest occurs. |
| Reference Electrode | Ag/AgCl | Provides a stable potential for reference. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) | Provides a medium for conductivity and dissolves the analyte. |
| Technique | Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) | To measure the current response to an applied potential sweep. |
The resulting voltammogram would show peaks corresponding to the oxidation (and potentially reduction) of the molecule. The peak potential provides information about the ease of electron transfer, while the peak current is related to the concentration of the analyte. By comparing the voltammetric behavior of this compound to that of lidocaine and N-desethyl lidocaine, one could elucidate the electronic effects of the bromine substituent on the molecule's redox properties. Such studies are valuable for predicting metabolic liabilities and understanding the compound's electronic structure. mdpi.comnih.gov
Development and Validation of Analytical Methodologies for N Desethyl 3 Bromo Lidocaine
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry stands as a primary tool for the analysis of lidocaine (B1675312) and its related compounds due to its high sensitivity and selectivity.
UPLC-MS/MS is a powerful technique for the simultaneous determination of lidocaine and its metabolites. nih.gov This method offers high speed and sensitivity, making it suitable for pharmacokinetic studies and the analysis of trace-level impurities. nih.govfarmaciajournal.com The chromatographic separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., formic acid in acetonitrile). nih.govnih.gov
For instance, a UPLC-MS/MS method was developed to simultaneously measure lidocaine and its metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), in plasma. nih.gov This method demonstrated high sensitivity with satisfactory selectivity, carry-over effect, precision, and accuracy. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the specificity of detection by monitoring specific precursor-to-product ion transitions. farmaciajournal.comtandfonline.com For lidocaine, a common transition monitored is m/z 235.2 → 86.1. tandfonline.com While specific transitions for N-Desethyl 3-Bromo Lidocaine are not explicitly detailed in the provided search results, the methodology is directly applicable.
A study on the simultaneous detection of articaine, lidocaine, and their metabolites utilized a core-shell analytical column and a triple quadrupole mass spectrometer, demonstrating the high sensitivity of LC-MS/MS for such compounds. farmaciajournal.com
Table 1: Example UPLC-MS/MS Parameters for Lidocaine and Metabolite Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) nih.gov |
| Mobile Phase A | Formic acid-water (1:1000, v/v) nih.gov |
| Mobile Phase B | Formic acid-acetonitrile (1:1000, v/v) nih.gov |
| Flow Rate | 0.25 mL/min farmaciajournal.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) farmaciajournal.comtandfonline.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) farmaciajournal.comtandfonline.com |
LC-QTOF-MS is an invaluable tool for screening and identifying unknown compounds, such as novel impurities or metabolites. This technique provides high-resolution and accurate mass data, which is crucial for the elucidation of elemental composition and structure. chromatographyonline.comnih.gov In the context of this compound, LC-QTOF-MS can be used in suspect screening by searching for its predicted accurate mass or in non-target screening to identify previously unknown related substances.
A screening method using LC-QTOF-MS was developed for the analysis of over 1000 licit and illicit drugs in water samples, where lidocaine was tentatively identified and later confirmed. nih.gov This highlights the capability of the technique to detect a wide range of compounds. nih.gov The workflow often involves a generic solid-phase extraction (SPE) followed by analysis using a gradient elution. nih.gov The acquisition of full-scan, high-resolution mass spectra allows for retrospective data analysis to identify compounds that were not initially targeted. chromatographyonline.comlcms.cz
The combination of retention time, accurate mass, and isotopic pattern analysis provides a high degree of confidence in the identification of detected compounds. chromatographyonline.comcfsre.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) Methods
GC-based methods are also employed for the analysis of lidocaine and its related substances, particularly for volatile and thermally stable compounds. acgpubs.org
A validated GC-FID method has been developed for the determination of lidocaine HCl in pharmaceutical formulations. acgpubs.org This method demonstrated good linearity, accuracy, and precision. acgpubs.org GC-MS provides the added advantage of structural information through mass spectral fragmentation patterns. mdpi.comscispace.com For instance, GC-MS has been used to identify lidocaine in plant extracts and to analyze its metabolite, 2,6-dimethylaniline (B139824), in milk. mdpi.comscispace.com
In the analysis of illicit heroin exhibits, GC-MS was used to identify acetylated by-products of lidocaine, demonstrating its utility in identifying reaction impurities. dea.gov The oven temperature program and the type of capillary column are critical parameters for achieving good separation. mdpi.comdea.gov
Table 2: Example GC-MS Parameters for Lidocaine Analysis
| Parameter | Value |
|---|---|
| Column | DB-1 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) dea.gov |
| Carrier Gas | Helium mdpi.com |
| Injector Temperature | 280°C dea.gov |
| Oven Program | Initial temp 100°C, ramp at 6°C/min to 300°C dea.gov |
| Detector | Quadrupole Mass-Selective Detector dea.gov |
Electrospray Ionization (ESI) and Other Ionization Techniques in Mass Spectrometry
Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of local anesthetics like lidocaine and its derivatives. tandfonline.comnih.gov ESI is a "soft" ionization technique that produces minimal fragmentation, typically resulting in the observation of the protonated molecule [M+H]+. wikipedia.org This is advantageous for quantitative analysis as it concentrates the ion signal in a single species.
In positive ion mode ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. umd.edu The pH of the mobile phase can be adjusted to promote ionization; for basic compounds like lidocaine, a low pH is used to encourage protonation. umd.edu
While ESI is predominant, other ionization techniques like atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar compounds. nih.gov A dual ionization source combining ESI and APCI has been developed to simultaneously ionize both polar and nonpolar compounds. nih.gov
Method Validation Parameters for Quantitative Analysis
The validation of an analytical method is crucial to ensure its reliability for the intended application. Key parameters for the quantitative analysis of this compound are discussed below.
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijrrjournal.comtandfonline.com To establish linearity, a series of calibration standards of known concentrations are prepared and analyzed. acgpubs.org A calibration curve is then constructed by plotting the instrument response (e.g., peak area ratio of the analyte to an internal standard) against the corresponding concentration. acgpubs.org
The relationship is typically evaluated using linear regression analysis, and the correlation coefficient (r) or the coefficient of determination (r²) is calculated. acgpubs.orgas-pub.com An r² value greater than 0.99 is generally considered indicative of good linearity. nih.gov
For example, a validated HPLC method for lidocaine showed a linearity range of 20-100 µg/mL with an r² of 0.999. ijrrjournal.com Another GC-FID method for lidocaine HCl was linear over the concentration range of 0.1-5.0 µg/mL with a correlation coefficient of 0.9995. acgpubs.org A sensitive LC-MS/MS method for lidocaine in human plasma demonstrated linearity from 0.5 to 250 ng/mL with an r² greater than 0.99. nih.gov
Table 3: Examples of Linearity Ranges for Lidocaine Analysis by Different Methods
| Analytical Method | Linearity Range | Correlation (r²) |
|---|---|---|
| HPLC-UV ijrrjournal.com | 20-100 µg/mL | 0.999 |
| GC-FID acgpubs.org | 0.1-5.0 µg/mL | 0.9995 (r) |
| LC-MS/MS nih.gov | 0.5-250 ng/mL | >0.99 |
| UPLC-MS/MS nih.gov | 10-5000 ng/mL | Not specified |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent critical performance characteristics of an analytical method. bsmrau.edu.bd The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. bsmrau.edu.bd The LOQ is the lowest concentration that can be determined with a defined level of precision and accuracy. bsmrau.edu.bdnih.gov
These limits are typically established using several recognized methods:
Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise, such as chromatography. bsmrau.edu.bd The LOD is generally estimated as a signal-to-noise ratio of 3:1, while the LOQ is estimated at a ratio of 10:1. bsmrau.edu.bd
Calibration Curve Method: LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (SD). The formulas are typically expressed as LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S). scribd.com The standard deviation can be derived from the y-intercepts of multiple regression lines. scribd.com
For a compound like this compound, determining these limits is essential for trace analysis, particularly when identifying it as an impurity. The specific values would depend on the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) coupled with a detector like UV or Mass Spectrometry (MS).
Table 1: Illustrative LOD and LOQ Data for an HPLC-UV Method
| Parameter | Method | Estimated Value (ng/mL) |
|---|---|---|
| Limit of Detection (LOD) | Based on Signal-to-Noise (3:1) | 5 |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise (10:1) | 15 |
Accuracy, Precision, and Selectivity Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by determining the recovery of a known amount of the analyte spiked into a sample matrix. researchgate.net
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netdss.go.th Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.netresearchgate.net
Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jmchemsci.comnih.gov For this compound, this would involve demonstrating that the analytical signal is free from interference from Lidocaine, other related substances, and any sample excipients.
Validation of these parameters is performed across the method's dynamic range. researchgate.net For instance, a validated HPLC method for Lidocaine in human serum demonstrated intra- and inter-day coefficients of variation below 15% at the lowest concentration and less than 12% at other concentrations, with percent error values under 9%. nih.gov Similar targets would be set for a method analyzing this compound.
Table 2: Example Accuracy and Precision Data for this compound Analysis
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| 50 | ≤ 4.5% | ≤ 5.8% | 98.5% |
| 250 | ≤ 3.0% | ≤ 4.2% | 101.2% |
| 1000 | ≤ 2.5% | ≤ 3.5% | 99.3% |
Robustness and Ruggedness Testing
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scribd.com It provides an indication of the method's reliability during normal usage. scribd.com For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. innovareacademics.in
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. scribd.comnih.gov
These tests are crucial during the late stages of method development to ensure the method is transferable and will perform consistently in different settings. nih.govamericanpharmaceuticalreview.com The evaluation involves analyzing the effect of these variations on the analytical results, often expressed as the RSD of the outcomes under the modified conditions. innovareacademics.in For a method to be considered robust, the results should remain within acceptable limits of precision and accuracy despite these minor changes. researchgate.net
Table 3: Factors Examined in a Typical Robustness Test for an HPLC Method
| Parameter | Variation |
|---|---|
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Organic Content | ± 2% |
| Column Temperature | ± 5 °C |
| Wavelength of Detection | ± 2 nm |
Sample Preparation Techniques
The choice of sample preparation technique is critical for isolating the analyte from complex matrices, concentrating it, and removing interferences to improve the sensitivity and selectivity of the analysis. researchgate.netlcms.cz For this compound, especially when analyzed in biological fluids or pharmaceutical formulations, common techniques would include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the analysis of Lidocaine and its metabolites, LLE has been successfully used, often involving an organic solvent like diethyl ether or chloroform (B151607) under specific pH conditions to ensure the analyte is in a neutral form for efficient extraction. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to isolate analytes from a liquid sample. researchgate.net It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle smaller sample volumes. researchgate.net The choice of sorbent (e.g., C18, mixed-mode cation exchange) would depend on the physicochemical properties of this compound.
More modern techniques like Fabric Phase Sorptive Extraction (FPSE) are also emerging as efficient and green alternatives for sample preparation. researchgate.net
Application as a Reference Standard for Quality Control and Research
A reference standard (RS) is a highly purified and well-characterized substance used for analytical purposes, such as identification, purity tests, and assays. lgcstandards.com this compound, once properly isolated and characterized, can serve as a valuable reference standard.
In a quality control (QC) setting, the reference standard is used to:
Confirm the identity of the compound in a sample.
Quantify the amount of the compound, for example, if it is an impurity in a Lidocaine drug substance or product. synzeal.com
Calibrate analytical instruments and validate analytical methods.
Pharmacopoeial reference standards are primary standards intended for specific uses described in official monographs. lgcstandards.com When a pharmacopoeial standard is not available, as is the case for this compound, a certified reference material (CRM) or a well-characterized in-house primary standard is necessary. lgcstandards.com
In research , the reference standard is essential for a wide range of studies, including metabolic pathway elucidation, structure-activity relationship investigations, and as a starting material for the synthesis of other complex molecules. biosynth.com The availability of a high-quality reference standard ensures the accuracy and reproducibility of research findings. usp.org
Investigation of Metabolic and Biotransformation Pathways in Vitro and Enzymatic
Microsomal Metabolism Studies of Brominated Lidocaine (B1675312) Analogs (In Vitro)
In vitro studies using liver microsomes are a cornerstone for elucidating the metabolic pathways of xenobiotics. researchgate.net For lidocaine and its analogs, these preparations contain the necessary cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolic reactions. nih.govnih.gov
Studies on rat liver microsomes have shown that lidocaine is metabolized into several key products, including monoethylglycinexylidide (B1676722) (MEGX), glycinexylidide (B194664) (GX), 3-hydroxylidocaine (B23898) (3-OH-LID), and methylhydroxylidocaine (Me-OH LID). nih.gov The formation of these metabolites is significantly influenced by the specific CYP isozymes present and their induction state. For instance, microsomes from phenobarbital-treated rats show increased formation of MEGX, while those from 3-methylcholanthrene-treated rats show enhanced production of 3-OH LID. nih.gov
For brominated analogs of lidocaine, the introduction of a bromine atom onto the aromatic ring is expected to influence the metabolic profile. students-hub.com While specific studies on N-Desethyl 3-Bromo Lidocaine are not extensively detailed in published literature, research on similar analogs suggests that the primary metabolic routes, such as N-dealkylation and hydroxylation, would still be relevant. uit.no In vitro systems, such as bovine liver S9 fractions and precision-cut liver slices (PCLSs), have been used to study lidocaine metabolism, confirming the formation of metabolites like MEGX and 2,6-dimethylaniline (B139824) (DMA). researchgate.netnih.govwur.nl These models would be instrumental in characterizing the specific metabolites of this compound, identifying how the bromo-substitution affects the rate and pathway of metabolism compared to the parent compound.
Role of Cytochrome P450 (CYP) Isoenzymes in N-Deethylation and Aromatic Hydroxylation
The metabolism of lidocaine is predominantly carried out by the cytochrome P450 superfamily of enzymes. researchgate.net The main initial metabolic steps are sequential N-deethylation and aromatic hydroxylation. liposuction101.compharmgkb.org this compound, having one ethyl group already removed, would primarily undergo further deethylation to its corresponding glycinexylidide analog and aromatic hydroxylation.
Extensive research has identified CYP1A2 and CYP3A4 as the major isoforms responsible for lidocaine's metabolism in humans. pharmgkb.orgnih.govcore.ac.uk
CYP1A2 : This enzyme is the primary catalyst for lidocaine N-deethylation at lower, therapeutically relevant concentrations. nih.gov It is also significantly involved in the 3-hydroxylation of the lidocaine molecule. nih.govcore.ac.uk
Studies using chemical inhibitors and recombinant human CYP isoforms have confirmed the central roles of these two enzymes. nih.gov Furafylline, a CYP1A2 inhibitor, and troleandomycin, a CYP3A4 inhibitor, have been shown to significantly reduce the N-deethylation of lidocaine in human liver microsomes. nih.gov Other CYP isoforms like CYP2C9, CYP2C19, CYP2D6, and CYP2E1 appear to play negligible roles in these primary metabolic pathways. nih.gov Therefore, it is highly probable that the metabolism of this compound, particularly its aromatic hydroxylation, is also mediated by CYP1A2 and CYP3A4.
Enzyme kinetics, described by the Michaelis-Menten model, provides quantitative measures of enzyme-substrate interactions. patsnap.com The key parameters are:
Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate; a lower Km indicates higher affinity. patsnap.comlibretexts.org
Vmax (maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.comlibretexts.org
Kinetic studies of lidocaine metabolism in rat liver microsomes have shown that the apparent Km and Vmax for aromatic hydroxylation are generally lower than those for N-deethylation, suggesting a higher affinity but lower capacity for the hydroxylation pathway under the studied conditions. nih.gov Lineweaver-Burk plots have indicated that at least two different isozymes are involved in the N-deethylation reactions of lidocaine and its primary metabolites. nih.gov
| Enzyme/System | Reaction | Substrate | Km (mM) | Vmax (nmol/mg protein/min) | Inhibitor | Ki (mM) | Reference |
|---|---|---|---|---|---|---|---|
| Rat Liver Microsomes | Aromatic Hydroxylation | Lidocaine | Apparent Km smaller than N-deethylation | Apparent Vmax smaller than N-deethylation | - | - | nih.gov |
| Rat Liver Microsomes | N-deethylation | Lidocaine | - | - | - | - | nih.gov |
| Rat CYP1A1 | Ethoxyresorufin-O-dealkylation (EROD) | Ethoxyresorufin | - | - | Lidocaine (Mixed inhibitor) | 0.65 +/- 0.07 and 4.1 +/- 1.3 | nih.gov |
| Rat Liver | Lidocaine N-deethylase activity | Lidocaine | - | 2.25 +/- 0.33 (baseline) | - | - | nih.gov |
Characterization of CYP1A2 and CYP3A4 Involvement
Other Phase I Metabolic Reactions (e.g., Oxidation, Reduction)
Beyond N-dealkylation and hydroxylation, other Phase I reactions contribute to the biotransformation of lidocaine analogs. cambridge.org These reactions, which include oxidation and reduction, are catalyzed by various enzymes, primarily CYPs. pharmacy180.com
N-oxidation : The formation of N-oxide metabolites is a known pathway for compounds with aliphatic amine groups. pharmacy180.com In vitro studies with bovine liver S9 fractions have identified lidocaine-N-oxide as a metabolite. researchgate.netnih.govwur.nl This pathway represents an alternative to N-dealkylation.
Oxidative Deamination and Hydrolysis : These processes can lead to the cleavage of the amide bond in the lidocaine structure, ultimately producing metabolites like 2,6-xylidine. pharmgkb.org
Electrochemical Oxidation Models : Studies using electrochemistry combined with mass spectrometry serve as valuable in vitro models to mimic P450-mediated oxidation. nih.gov Direct oxidation of lidocaine at an anode leads to N-dealkylation, while reaction with electrochemically generated hydrogen peroxide produces the N-oxide. nih.govresearchgate.net Catalytic activation of hydrogen peroxide can result in benzylic and aromatic hydroxylations, effectively simulating the full spectrum of known Phase I oxidative metabolites. nih.govresearchgate.net
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Model Systems
Phase I metabolism typically introduces or exposes functional groups (like hydroxyl groups) that can then undergo Phase II conjugation reactions. cambridge.orgrsc.org These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, rendering the metabolite more water-soluble and facilitating its excretion. rsc.org
For lidocaine, once aromatic hydroxylation occurs, the resulting hydroxylated metabolites are substrates for conjugation. nih.gov
Sulfation : In vitro studies using cloned human sulfotransferases (SSTs) have shown that hydroxylated metabolites of lidocaine can be sulfated. nih.gov The specific isoforms P-PST-1, M-PST, EST, and ST1B2, which are expressed in the human liver, are capable of conjugating these metabolites, particularly when the hydroxyl group is attached to the aromatic ring. nih.gov
Glucuronidation : This is another major Phase II pathway for phenolic compounds. dergipark.org.tr The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxylated metabolite. In vitro systems like liver slices have been used to study both sulfation and glucuronidation of model substrates, demonstrating their utility in characterizing Phase II metabolism for compounds like this compound. alspi.com
Bioactivation Potential and Reactive Metabolite Formation (In Vitro Models)
A critical aspect of metabolism studies is the assessment of bioactivation, a process where a drug is converted into a chemically reactive metabolite. liverpool.ac.uk These reactive species can covalently bind to cellular macromolecules like proteins, potentially leading to toxicity. nih.gov
The metabolic pathways of lidocaine, including N-dealkylation, ring hydroxylation, and amide cleavage, can contribute to the formation of metabolites that may have toxic potential. researchgate.netbenthamdirect.com For instance, the formation of quinone-imine intermediates from the oxidation of phenolic metabolites is a common mechanism of bioactivation.
In vitro models are essential for screening the bioactivation potential of new drug candidates. Common approaches include:
Incubations with Liver Microsomes and Glutathione (GSH) : Glutathione is an endogenous antioxidant that can trap reactive electrophilic metabolites. Detecting GSH conjugates using mass spectrometry is a widely used method to identify the formation of reactive intermediates.
Covalent Binding Studies : Using radiolabeled compounds in incubations with liver microsomes allows for the quantification of irreversible binding to microsomal proteins, providing a direct measure of reactive metabolite formation.
For this compound, it would be crucial to perform such in vitro screening to determine if its specific metabolic profile, influenced by the desethyl and bromo substitutions, leads to the formation of reactive metabolites.
Structure Activity Relationships and Mechanistic Investigations in Vitro and Computational
Comparative Analysis of N-Desethyl 3-Bromo Lidocaine (B1675312) with Parent Compound and Other Analogues
The potency and action of local anesthetics are intrinsically linked to their molecular structure, which typically consists of a lipophilic aromatic ring, an intermediate ester or amide chain, and a hydrophilic terminal amine. nih.govmedscape.comgpattutor.com Modifications to any of these components can significantly alter the drug's activity. nih.govmedscape.comgpattutor.com
Structural Modifications and Their Impact on Receptor Binding (e.g., sodium channels in model systems)
N-Desethyl 3-Bromo Lidocaine features two key structural modifications compared to lidocaine: the removal of one of the ethyl groups from the terminal amine (N-desethylation) and the addition of a bromine atom to the aromatic ring. Both alterations are expected to influence its binding to target receptors, most notably voltage-gated sodium channels. drugbank.comsandiego.edu
The terminal amine of lidocaine and its analogues plays a crucial role in their interaction with sodium channels. gpattutor.comnih.gov This amine can exist in a tertiary, lipid-soluble form or a quaternary, positively charged, water-soluble form. nih.gov The charged form is believed to be responsible for binding within the sodium channel pore, leading to nerve conduction blockade. gpattutor.com The N-desethylation in this compound would alter the steric bulk and basicity of the amine group, which could affect its pKa and, consequently, the proportion of charged and uncharged forms at physiological pH. Molecular modeling studies have suggested that the alkyl-amine heads of lidocaine analogues interact with specific amino acid residues within the inner pore of the voltage-gated sodium channel. researchgate.net
Furthermore, the affinity of lidocaine for sodium channels is state-dependent, with a higher affinity for the inactivated state compared to the resting state. oup.comrupress.org This property is crucial for the use-dependent block characteristic of many antiarrhythmic drugs. nih.gov The structural changes in this compound could modulate this state-dependent binding. For instance, studies on lidocaine homologs have shown that the potency for tonic block increases with the length of the n-alkyl groups on the terminal amine. nih.gov Conversely, N-desethylation might alter the kinetics of binding and unbinding from the different channel states.
| Compound | Terminal Amine Structure | Aromatic Ring Substitution | Potential Impact on Sodium Channel Binding |
|---|---|---|---|
| Lidocaine | Diethylamine (B46881) | 2,6-dimethyl | Binds to open and inactivated states; interaction with phenylalanine residues in the pore. nih.gov |
| This compound | Ethylamine (B1201723) | 3-bromo, 2,6-dimethyl | Altered steric hindrance and basicity of the amine may affect binding affinity and kinetics. Bromine substitution could influence lipophilicity and electronic properties, impacting interactions with the binding site. |
Influence of Aromatic Ring Substitutions on Activity Profiles
Substituents on the aromatic ring significantly influence the physicochemical properties and biological activity of local anesthetics. The 2,6-dimethyl groups on the phenyl ring of lidocaine are crucial for protecting the amide bond from hydrolysis. gpattutor.com The addition of a bromine atom at the 3-position of the aromatic ring in this compound introduces a bulky and electronegative substituent.
Studies on other lidocaine analogues have shown that substitutions on the aromatic ring can impact potency and duration of action. For example, replacing the methyl groups on the benzene (B151609) ring of lidocaine with chlorine was found to improve half-life and lipid solubility. nih.gov Generally, electron-donating groups on the aromatic ring can enhance local anesthetic potency, while electron-withdrawing groups may reduce it. gpattutor.com The introduction of a bromine atom, a halogen, can increase lipophilicity, which generally correlates with increased potency as it enhances the drug's ability to cross cell membranes. nih.govnih.gov However, the electronic effect of the bromine atom at the meta-position could also influence the charge distribution of the entire molecule, potentially affecting its interaction with the receptor.
Research on other halogenated compounds has shown that the introduction of a bulky halogen atom like bromine can lead to a significant enhancement of cytotoxic activity in some contexts. nih.gov While not directly related to anesthetic activity, this highlights the profound impact of halogen substitution. In a series of 1-aryltetrahydroisoquinoline derivatives, a compound with a 3'-bromo substitution was found to be significantly less toxic than the parent compound. mdpi.com
| Substitution | Effect on Lipophilicity | Electronic Effect | Observed Impact on Activity in Analogues |
|---|---|---|---|
| 2,6-dimethyl | Increases | Electron-donating (weak) | Protects amide linkage from hydrolysis. gpattutor.com |
| Chlorine | Increases | Electron-withdrawing, deactivating | Improved half-life and lipid solubility in a lidocaine analogue. nih.gov |
| Bromine | Increases | Electron-withdrawing, deactivating | Can enhance cytotoxic activity in some compounds; may alter toxicity profile. nih.govmdpi.com |
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for investigating the molecular interactions and properties of drug candidates like this compound. These techniques provide insights that are often difficult to obtain through experimental methods alone.
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. researchgate.net For this compound, docking studies would likely focus on its interaction with voltage-gated sodium channels. Such studies on lidocaine and its analogues have identified key interactions within the channel pore, including π-stacking interactions with aromatic residues like phenylalanine. nih.govresearchgate.net Docking simulations of this compound could reveal how the N-desethylation and bromine substitution affect its binding pose and affinity compared to lidocaine. For instance, the bromine atom could introduce new halogen bonding interactions or steric clashes within the binding site.
Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. MD simulations have been used to study the behavior of lidocaine derivatives within the active site of enzymes, revealing the importance of specific hydrogen-bonding networks for stabilizing the substrate. semanticscholar.org
Quantum Chemical Calculations for Reaction Mechanisms and Energy Barriers
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and thermodynamic properties of molecules. nih.govfrontiersin.org These methods can be used to calculate properties like pKa, which is crucial for understanding the ionization state of this compound at physiological pH.
Furthermore, quantum chemical calculations can elucidate reaction mechanisms and energy barriers. For example, such calculations have been used to determine the most probable mechanism of free radical scavenging by lidocaine, identifying the hydrogen atom transfer from the -C-H group adjacent to the carbonyl as the most thermodynamically favorable pathway. nih.govfrontiersin.org Similar calculations for this compound could provide insights into its metabolic pathways and potential for off-target interactions.
| Computational Method | Potential Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting binding mode to sodium channels. | Binding affinity, orientation, key interacting residues. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the drug-receptor complex. | Dynamic behavior, conformational changes, stability of interactions. |
| Quantum Chemical Calculations (e.g., DFT) | Calculating electronic properties and reaction energetics. | pKa, charge distribution, reaction mechanisms, energy barriers. nih.govfrontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a set of lidocaine analogues, it would be possible to predict the activity of new compounds, including this compound, based on their structural descriptors.
QSAR studies on local anesthetics have shown that properties like polarizability, polarity, and molecular shape have a positive and significant effect on their activity. nih.gov A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), can be particularly useful in correlating biological activity with the 3D structural features of the molecules. nih.gov Such a model could predict the binding potency of novel analogues by considering their steric and electrostatic fields. nih.gov The development of a QSAR model incorporating this compound would require experimental data on its biological activity, which could then be used to refine the model and guide the design of future analogues with improved properties.
In Vitro Biological Activity Assays
Recent research has explored the capabilities of local anesthetics beyond their primary function, including their potential as antioxidants. nih.govnih.gov These studies provide a framework for postulating the antioxidant activity of this compound.
Studies have demonstrated that local anesthetics like Lidocaine possess modest free-radical scavenging activity in aqueous environments. nih.govnih.gov This activity is often evaluated using standard in vitro assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), DPPH (2,2-diphenyl-1-picrylhydrazyl), and FRAP (ferric reducing antioxidant power) assays. nih.gov
In one study, Lidocaine demonstrated the ability to scavenge ABTS˙+ radicals in an aqueous solution, indicating antioxidant potential. nih.gov The commercial hydrochloride salt form of Lidocaine also exhibited this activity, although to a lesser extent. nih.gov The proposed mechanism for this scavenging activity involves hydrogen atom transfer from the carbon atom adjacent to the carbonyl group. nih.govnih.gov However, the antioxidant capacity of Lidocaine is modest compared to standards like Vitamin C, with one study reporting a 200-fold higher half-maximal inhibitory concentration (IC50) for Lidocaine. nih.govnih.gov It is noteworthy that this antioxidant activity appears to be negligible in lipophilic environments, suggesting the medium plays a critical role. nih.govnih.gov
The introduction of a bromine atom at the 3-position of the phenyl ring and the removal of an ethyl group from the tertiary amine in this compound would likely influence its antioxidant potential. The bromine atom, being electron-withdrawing, could alter the electronic properties of the aromatic ring and the adjacent amide group, potentially affecting the molecule's ability to donate a hydrogen atom. N-desethylation would slightly decrease the molecule's lipophilicity, which could, in turn, affect its interactions in the aqueous assays. Further experimental studies are required to determine the precise antioxidant capacity of this specific derivative.
| Compound | Assay | Measured Activity | Environment | Reference |
|---|---|---|---|---|
| Lidocaine | ABTS Radical Scavenging | Demonstrated scavenging activity; most effective among tested local anesthetics (bupivacaine, ropivacaine). | Aqueous | nih.gov |
| Lidocaine vs. Vitamin C | ABTS Radical Scavenging (IC50) | Exhibited a 200-fold higher IC50 value compared to Vitamin C, indicating lower potency. | Aqueous | nih.govnih.gov |
| Lidocaine | ABTS Radical Scavenging | Activity was found to be negligible. | Lipophilic (n-octanol) | nih.govnih.gov |
Investigation of Pharmacological Mechanisms in Isolated Cell Systems or Tissues
The primary pharmacological mechanism of Lidocaine and its analogues is the modulation of ion channels, a process extensively studied in isolated cell systems using techniques like the patch-clamp method. nih.govnih.gov
The principal target for Lidocaine is the voltage-gated sodium channel (VGSC). nih.govfrontiersin.org By blocking these channels, Lidocaine prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in neurons, thereby producing a local anesthetic effect. mdpi.comdrugbank.comwjgnet.com The binding site for Lidocaine is located in the inner pore of the channel, where it interacts with specific amino acid residues, notably a phenylalanine residue in the S6 segment of domain IV. frontiersin.org
The activity of Lidocaine's metabolites is of particular relevance. Lidocaine is metabolized in the liver to monoethylglycinexylidide (B1676722) (MEGX), which is essentially N-desethyl Lidocaine. nih.govdrugbank.comchemsrc.com MEGX is itself a pharmacologically active sodium channel blocker, although it is reported to be less potent than the parent Lidocaine molecule. nih.govchemsrc.com This confirms that the N-desethyl structure retains the capacity for ion channel modulation. Therefore, it is highly probable that this compound also functions as a sodium channel blocker.
The addition of a bromine atom at the 3-position on the phenyl ring would further modulate this activity. Halogenation can alter the lipophilicity and electronic charge distribution of the molecule, which are critical factors for its entry into the cell and its binding affinity to the receptor site within the ion channel. The precise effect—whether it enhances or slightly diminishes potency compared to N-desethyl Lidocaine (MEGX)—would need to be determined through direct experimental measurement.
Beyond VGSCs, studies have shown that Lidocaine can also inhibit other types of ion channels. For example, Lidocaine has been demonstrated to reversibly and dose-dependently inhibit acid-sensing ion channel (ASIC) currents in cultured mouse cortical neurons. nih.gov This inhibition was specific to the ASIC1a subunit. nih.gov This suggests that this compound may also possess a broader pharmacological profile involving the modulation of multiple ion channels.
| Compound | Target Channel | Effect | Key Findings (IC50 / Inhibition) | Cell System | Reference |
|---|---|---|---|---|---|
| Lidocaine | Voltage-Gated Sodium Channels (VGSCs) | Blockade (primary anesthetic mechanism) | Binds to the inner pore (IV-S6 segment). | Neurons, Cardiac Myocytes | frontiersin.orgwjgnet.com |
| Monoethylglycinexylidide (MEGX) (N-desethyl Lidocaine) | Voltage-Gated Sodium Channels (VGSCs) | Blockade | Pharmacologically active, but less potent than Lidocaine. | General | nih.govchemsrc.com |
| Lidocaine | Acid-Sensing Ion Channels (ASICs) | Inhibition | IC50: 11.79 ± 1.74 mM; ~90% inhibition at 30 mM. | Cultured Mouse Cortical Neurons | nih.gov |
| Lidocaine | ASIC1a (homomeric) | Inhibition | Inhibits ASIC1a current. | CHO Cells | nih.gov |
| Lidocaine | ASIC2a (homomeric) | No Effect | Does not affect ASIC2a current. | CHO Cells | nih.gov |
Stability and Degradation Pathways of N Desethyl 3 Bromo Lidocaine
Forced Degradation Studies
Forced degradation studies are essential for determining the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. openaccessjournals.comnih.gov While no specific forced degradation data for N-Desethyl 3-Bromo Lidocaine (B1675312) exists, the stability can be inferred by examining its core structures: a bromo-substituted anilide and a secondary amine.
Hydrolytic Stress: The amide linkage in N-Desethyl 3-Bromo Lidocaine is susceptible to hydrolysis under both acidic and basic conditions. The presence of a bromine atom, an electron-withdrawing group, on the aromatic ring is expected to influence the rate of hydrolysis. masterorganicchemistry.com For related anilides, the rate of hydrolysis is dependent on the pH of the medium. researchgate.net In strongly acidic or alkaline solutions, the amide bond can be cleaved to yield 3-bromoaniline (B18343) and an N-desethylated side chain.
Oxidative Stress: The secondary amine in this compound is a primary site for oxidative degradation. uomustansiriyah.edu.iq Oxidation can lead to a variety of products, including the corresponding N-oxide. acs.org The presence of a bromine atom on the phenyl ring may also influence the oxidative stability of the aromatic portion of the molecule. Studies on related secondary amines show that they can undergo oxidative N-dealkylation, although in the case of this compound, the ethyl group is already absent. acs.orgmdpi.com
A summary of expected degradation under forced conditions is presented in Table 1.
Table 1: Predicted Forced Degradation Behavior of this compound This table is predictive and based on the behavior of structurally similar compounds.
| Stress Condition | Predicted Outcome | Likely Degradation Sites |
|---|---|---|
| Acidic Hydrolysis | Degradation expected | Amide bond cleavage |
| Alkaline Hydrolysis | Degradation expected | Amide bond cleavage |
| Oxidation | Degradation expected | Secondary amine (N-oxidation) |
| Photolysis | Degradation likely | Carbon-bromine bond, aromatic ring |
| Thermal | Degradation at high temperatures | Amide bond, C-N bond, C-Br bond |
Identification and Characterization of Degradation Products
The potential degradation products of this compound can be postulated based on its functional groups.
The secondary amine of this compound is susceptible to oxidation to form the corresponding N-hydroxylamine, which can be further oxidized to a nitrone. uomustansiriyah.edu.iq N-oxide formation is a common metabolic pathway for many drugs containing amine functionalities. acs.org
Under hydrolytic conditions (acidic or basic), the primary degradation pathway is expected to be the cleavage of the amide bond. This would result in the formation of 3-bromoaniline and N-ethyl-2-aminoacetic acid .
A summary of potential degradation products is presented in Table 2.
Table 2: Potential Degradation Products of this compound This table is predictive and based on the chemical structure.
| Degradation Pathway | Potential Degradation Product | Chemical Formula |
|---|---|---|
| N-Oxidation | N-Desethyl-3-bromo-N-hydroxy-lidocaine | C12H17BrN2O2 |
| Hydrolysis | 3-Bromoaniline | C6H6BrN |
| Hydrolysis | N-ethyl-2-aminoacetic acid | C4H9NO2 |
| Photodegradation | N-Desethyl Lidocaine (from debromination) | C12H18N2O |
N-Oxide Formation
Reaction Kinetics of Degradation Processes
The kinetics of degradation for this compound have not been experimentally determined. However, general principles can be applied. The hydrolysis of anilides can follow pseudo-first-order kinetics, and the rate is often pH-dependent. researchgate.netscispace.com The rate of oxidative degradation would depend on the concentration and type of oxidizing agent present. acs.org Similarly, photolytic degradation rates are influenced by the intensity of light and the quantum yield of the molecule. mdpi.com For the related pesticide bromoxynil, degradation via ozonation was found to follow second-order kinetics. researchgate.net
Applications in Chemical Research and Analytical Sciences
Use as a Chemical Reference Standard for Analytical Method Development
N-Desethyl 3-Bromo Lidocaine (B1675312) is utilized as a chemical reference standard in the development and validation of analytical methods. clearsynth.comclearsynth.com A reference standard is a highly purified compound against which other samples are compared in qualitative or quantitative analysis. novachem.com.au In this capacity, N-Desethyl 3-Bromo Lidocaine is crucial for establishing method specificity, accuracy, and precision, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). clearsynth.comsynzeal.comjuniperpublishers.com
Analytical laboratories use this compound to:
Calibrate Instruments: Ensure that analytical instruments provide accurate responses. chemicalbook.com
Validate Methods: Confirm that an analytical method is suitable for its intended purpose, a critical step for Abbreviated New Drug Applications (ANDA). clearsynth.comsynzeal.com
System Suitability Testing: Verify that the analytical system is performing correctly before running experimental samples.
The availability of well-characterized reference standards like this compound is foundational for quality control (QC) applications in pharmaceutical manufacturing and research. clearsynth.comsynzeal.com
Role in Impurity Profiling of Lidocaine and Related Pharmaceuticals
Impurity profiling is the identification and quantification of unwanted chemicals that may be present in pharmaceutical products. clearsynth.com These impurities can arise during the synthesis, purification, or storage of the active pharmaceutical ingredient (API). clearsynth.com this compound is classified as a potential impurity or a related compound to lidocaine and its analogues. clearsynth.compharmaffiliates.com
Its role in this context is twofold:
Marker for Impurity Detection: As a known potential impurity, analytical methods are developed to detect and quantify its presence, ensuring that the final drug product meets stringent purity requirements set by regulatory bodies. synzeal.comclearsynth.com
Tool for Method Development: By using this compound as a reference, scientists can develop highly sensitive methods capable of separating the main API (e.g., Lidocaine) from this and other structurally similar impurities. pharmaffiliates.comallmpus.com
The table below lists several known impurities of Lidocaine, illustrating the chemical diversity that analytical methods must be able to resolve.
| Impurity Name | CAS Number | Molecular Formula |
|---|---|---|
| 2,6-Dimethylaniline (B139824) (Impurity A) | 87-62-7 | C₈H₁₁N |
| Lidocaine N-Oxide (Impurity B) | 2903-45-9 | C₁₄H₂₂N₂O₂ |
| N-(2,6-Dimethylphenyl)acetamide (Impurity C) | 2198-53-0 | C₁₀H₁₃NO |
| N-Desethyl Lidocaine (Monoethylglycylxylidide) (Impurity D) | 7728-40-7 | C₁₂H₁₈N₂O |
| 3-Hydroxy Lidocaine | 34604-55-2 | C₁₄H₂₂N₂O₂ |
| This compound | 1246818-42-7 | C₁₂H₁₇BrN₂O |
Data sourced from multiple chemical and pharmaceutical suppliers. pharmaffiliates.combioorganics.biz
Utility in Metabolic Pathway Elucidation Research
Understanding how a drug is metabolized by the body is critical for assessing its efficacy and safety. Lidocaine is primarily metabolized in the liver, with N-dealkylation (the removal of an ethyl group) being a major pathway. pharmgkb.orgresearchgate.net This process converts Lidocaine into metabolites such as monoethylglycinexylidide (B1676722) (MEGX). pharmgkb.orgnih.govnih.gov
While this compound is not typically cited as a direct human metabolite of Lidocaine, it serves as a crucial intermediate for the laboratory synthesis of other, more relevant metabolites. scbt.come-biochem.com Researchers use it as a starting material or a building block to prepare hydroxylated metabolites of Lidocaine and related compounds. scbt.come-biochem.com By having access to these synthetically prepared metabolites, scientists can:
Identify unknown metabolites in biological samples by comparing them against these standards.
Quantify metabolic rates by enzymes like CYP1A2 and CYP3A4. pharmgkb.org
Study the pharmacological or toxicological properties of individual metabolites.
Therefore, this compound facilitates a deeper understanding of the metabolic fate of Lidocaine-like compounds, even without being a direct product of that metabolism.
Contribution to Structure-Activity Relationship Studies of Local Anesthetics
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. researchgate.netnih.gov For local anesthetics like Lidocaine, the typical structure consists of a lipophilic aromatic ring, an intermediate chain (often an amide or ester), and a hydrophilic amine group. nih.govmhmedical.com
SAR studies on local anesthetics investigate how modifications to each of these parts affect potency and toxicity. researchgate.netnih.gov this compound is an ideal compound for such research because it incorporates two significant structural changes compared to the parent Lidocaine molecule:
Bromination of the Aromatic Ring: The addition of a bromine atom to the phenyl ring alters its electronic properties and lipophilicity, which can influence how the molecule binds to its target, the voltage-gated sodium channels. nih.govnih.gov
N-de-ethylation of the Amine Group: The removal of one ethyl group from the tertiary amine changes the molecule's size, shape, and basicity (pKa), which can affect its potency and duration of action. nih.gov
By synthesizing and studying analogues like this compound, researchers can systematically probe the chemical requirements for effective nerve blockade. This knowledge is instrumental in the rational design of new local anesthetic agents with improved properties. researchgate.netnih.gov
Future Research Directions
Exploration of Novel Synthetic Routes
The traditional synthesis of lidocaine (B1675312) involves a multi-step process, typically starting from 2,6-dimethylaniline (B139824), which is then acylated with chloroacetyl chloride, followed by an N-alkylation reaction with diethylamine (B46881). sandiego.educerritos.edugoogle.com While effective, these conventional methods can be improved in terms of efficiency, cost, and environmental impact.
Future research should focus on developing novel synthetic strategies for N-Desethyl 3-Bromo Lidocaine and its analogs. This could involve:
Modern Catalytic Systems: Investigating the use of advanced catalytic systems to streamline the synthesis, potentially combining steps or improving yields and purity.
Flow Chemistry: Implementing continuous flow chemistry processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.
Biocatalysis: Exploring the use of engineered enzymes as biocatalysts for specific steps, such as the acylation or alkylation, which could lead to highly selective and environmentally friendly synthetic routes. dergipark.org.tr The use of enzymes like unspecific peroxygenases (UPOs) could mimic metabolic pathways to create derivatives. dergipark.org.tr
Alternative Precursors: Research into alternative starting materials or intermediates, such as utilizing ketone precursors, could open up new synthetic pathways that might be more efficient or provide access to a wider range of derivatives. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its mechanism of action. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental for confirming the identity and purity of the compound, more advanced methods are required for a deeper structural analysis. nih.govmdpi.comresearchgate.net
Future characterization efforts should include:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D NOESY), can be employed to study the compound's conformational preferences and dynamics in solution. dntb.gov.ua
Raman Spectroscopy: This non-destructive technique provides a unique molecular "fingerprint" and can be used for rapid identification and quality control, even in complex mixtures. spectroscopyonline.com Recent advancements in Raman spectroscopy, coupled with advanced algorithms, allow for enhanced detection accuracy without extensive sample preparation. spectroscopyonline.com
Computational Modeling: Density Functional Theory (DFT) calculations can be used to complement experimental data by predicting vibrational frequencies (IR and Raman) and NMR chemical shifts, thus validating the experimental assignments. spectroscopyonline.com
Table 1: Advanced Characterization Techniques for this compound
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| X-ray Crystallography | Precise 3D molecular structure, bond angles, intermolecular interactions. | Determine the definitive solid-state structure and packing. mdpi.com |
| 2D NOESY NMR | Conformational analysis and spatial proximity of atoms in solution. | Understand conformational equilibria in different solvent environments. dntb.gov.ua |
| Raman Spectroscopy | Vibrational modes ("molecular fingerprint"), non-destructive analysis. | Rapid identification and quality control of synthetic batches. spectroscopyonline.com |
| Density Functional Theory (DFT) | Theoretical prediction of spectroscopic and electronic properties. | Correlate and validate experimental spectroscopic data. spectroscopyonline.com |
High-Throughput Screening for In Vitro Mechanistic Studies
To efficiently investigate the biological activity and mechanism of action of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of a compound against a large number of biological targets. springermedizin.denih.gov The primary molecular target for lidocaine is the voltage-gated sodium channel (Nav), and this would be a logical starting point for mechanistic studies. mdpi.com
Future research directions using HTS could involve:
Ion Channel Profiling: Screening the compound against a panel of different ion channels (e.g., various subtypes of sodium, potassium, and calcium channels) to determine its selectivity profile. This can help identify primary targets and potential off-target effects. mdpi.commdpi.com
Receptor Binding Assays: Using HTS to quantify the binding affinity of this compound to specific receptors, such as the µ-opioid receptor, given that some related compounds show activity at these sites. researchgate.net
Cell-Based Functional Assays: Developing cell-based assays to measure the functional consequences of target engagement. For example, automated patch-clamp systems can perform high-throughput electrophysiological recordings to assess the compound's effect on ion channel function.
Inflammatory Pathway Screening: Investigating the compound's potential anti-inflammatory properties by screening its effects on cellular processes like neutrophil activation or eosinophil survival, similar to studies conducted on lidocaine and its analogs. nih.govmdpi.com
Integration of In Silico and Experimental Approaches for Deeper Mechanistic Understanding
A powerful strategy for modern drug discovery and mechanistic investigation is the integration of computational (in silico) methods with experimental validation. nih.gov This synergistic approach can accelerate research by predicting molecular behavior and guiding experimental design. springermedizin.de
For this compound, an integrated research program would entail:
Molecular Docking and Dynamics: Performing molecular docking simulations to predict the binding pose of the compound within the binding site of target proteins, such as voltage-gated sodium channels. researchgate.netmdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding mode and explore the dynamics of the protein-ligand complex. researchgate.net
Pharmacophore Modeling: Developing a pharmacophore model based on the structure of this compound and other active analogs to identify the key chemical features required for biological activity. mdpi.com
ADMET Predictions: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. mdpi.comspringermedizin.de This can help to identify potential liabilities early in the research process.
Experimental Validation: The predictions generated from these computational models must be rigorously tested through experimental work. For example, if docking studies predict that a specific amino acid residue is critical for binding, this can be tested experimentally using site-directed mutagenesis of the target protein followed by binding or functional assays. This iterative cycle of prediction and validation is key to building a robust mechanistic understanding. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. How can N-Desethyl 3-Bromo Lidocaine be reliably identified in complex mixtures?
- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with optimized parameters: mass scan range of 40–550 m/z, splitless injection (1 µL), and column temperatures calibrated to achieve retention times between 6.84–9.06 min depending on instrument conditions. Confirm identity by comparing mass spectral fragmentation patterns and retention times with certified reference standards (e.g., CAS 1044658-01-6 for 3-Bromo Lidocaine derivatives). Discrepancies in retention times can arise from column type or temperature gradients, necessitating method validation using internal standards .
Q. What synthetic routes are available for this compound?
- Methodological Answer : Adapt lidocaine synthesis protocols by introducing bromination at the 3-position of the aromatic ring via electrophilic substitution (e.g., using Br₂/FeBr₃). Subsequent N-desethylation can be achieved through acidic hydrolysis or enzymatic cleavage. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Final characterization should include melting point analysis, IR spectroscopy (e.g., amide C=O stretch at ~1650 cm⁻¹), and NMR to confirm structural integrity .
Q. What analytical techniques confirm the purity of synthesized this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC with flame ionization detection (FID) can assess purity (>98%). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation ([M+H]⁺) and ¹H/¹³C NMR for structural verification. Quantify impurities using calibration curves derived from certified reference materials .
Advanced Research Questions
Q. How to resolve discrepancies in chromatographic retention times during analysis?
- Methodological Answer : Retention time variability (e.g., 9.06 min vs. 6.84 min for analogous compounds) often stems from differences in column chemistry (e.g., polar vs. non-polar stationary phases) or oven temperature programs. Validate methods using a matrix-matched internal standard (e.g., deuterated analogs) and perform co-elution experiments with reference standards. Document instrument parameters (e.g., injection port temperature: 265°C, transfer line: 300°C) to ensure reproducibility .
Q. What in vitro models assess the local anesthetic potency of this compound compared to lidocaine?
- Methodological Answer : Employ voltage-clamp assays on recombinant Naₓ1.4 sodium channels to measure half-maximal inhibitory concentrations (IC₅₀). Compare dose-response curves of this compound with lidocaine, accounting for structural modifications (bromine’s electron-withdrawing effects). For functional validation, use ex vivo nerve blockade models (e.g., isolated sciatic nerve preparations) .
Q. How to quantify metabolites of this compound in pharmacokinetic studies?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., d₅-alverine for analogous N-desethyl compounds). Apply weighted (1/x²) linear regression for calibration curves and monitor metabolites like 3-hydroxy or glucuronide conjugates. Validate assays for specificity using blank plasma matrices to exclude endogenous interference .
Q. How does the bromine substituent affect metabolic stability compared to lidocaine?
- Methodological Answer : Conduct hepatic microsome incubations (human/rat) to assess oxidative dealkylation or debromination. Quantify degradation half-lives (t₁/₂) via LC-MS and compare with lidocaine. Computational modeling (e.g., density functional theory, B3LYP/6-31G*) can predict susceptibility to enzymatic cleavage based on electron density at the bromine site .
Data Contradiction Analysis
Q. How to address conflicting potency data in receptor binding studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ion concentrations) or receptor isoform specificity. Replicate experiments using standardized protocols (e.g., radioligand displacement assays with µ-opioid or sodium channels). Cross-reference with structural analogs (e.g., nitazene opioids) to contextualize potency trends, noting that bromine’s steric effects may alter binding kinetics .
Methodological Notes
- Chromatography : Optimize column selection (e.g., DB-5MS for GC-MS) and gradient programs to resolve co-eluting analytes.
- Synthesis : Prioritize anhydrous conditions for bromination to avoid side reactions.
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
